molecular formula C13H16O5 B1400357 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-93-0

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400357
CAS No.: 1263365-93-0
M. Wt: 252.26 g/mol
InChI Key: MULSOPYXDGYAST-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an aromatic ketone derivative featuring a 2,4-dimethoxy-substituted phenyl ring linked via an ethanone bridge to a 1,3-dioxolane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of hydroxyketones via deacetalization reactions . Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of ~260.26 g/mol (calculated). The 1,3-dioxolane group acts as a protective moiety for the ketone functionality, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-9-3-4-10(12(7-9)16-2)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULSOPYXDGYAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and ethylene glycol.

    Formation of 1,3-Dioxolane Ring: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.

    Formation of Ethanone Group: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Derivatives
  • 1-[2,3-Dichloro-4-(2-[1,3]dioxolan-2-yl-ethoxy)phenyl]ethanone (7a): Structure: Contains dichloro and ethoxy-dioxolane substituents. Synthesis: Prepared via nucleophilic substitution of 2,3-dichloro-4-methoxy-acetophenone with 2-(2-bromoethyl)-1,3-dioxolane in DMF, yielding 84.69% . Key Difference: Chlorine atoms enhance electrophilic reactivity compared to methoxy groups in the target compound.
Hydroxyketone Precursors
  • 1-(2,4-Dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone: Structure: Methyl and dimethoxy groups on the phenyl ring. Application: Deacetalized with HCl/acetone to yield aromatic hydroxyketones (e.g., mol. wt. 236.27) . Key Difference: Methyl substitution increases steric hindrance, altering reaction kinetics compared to the target compound.
Pyridine-Based Analogs
  • 1-(4-(5-Hexylthiophen-2-yl)-6-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethanone: Structure: Incorporates a pyridine-thiophene backbone. Synthesis: Refluxed with ethylene glycol and p-toluenesulfonic acid (44% yield) . Key Difference: Heteroaromatic systems (pyridine/thiophene) confer distinct electronic properties vs. purely phenyl systems.

Reactivity and Functional Group Influence

  • Dioxolane as a Protective Group: The 1,3-dioxolan-2-yl group in the target compound shields the ketone from unwanted reactions, enabling selective deprotection (e.g., via acid hydrolysis) to generate hydroxyketones . This contrasts with compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, where electron-withdrawing groups (e.g., nitro) enhance bioactivity but reduce synthetic versatility .
  • Methoxy vs. Chloro Substituents :
    Methoxy groups in the target compound donate electron density via resonance, stabilizing the aromatic ring. In contrast, chloro substituents (e.g., in 7a ) withdraw electrons, increasing susceptibility to nucleophilic attack .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility/Storage
Target Compound ~260.26 Not reported Likely 2–8°C
1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone 222.24 Not reported Stable under UV synthesis
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 255.09 Not reported Hydrolysis-sensitive

Biological Activity

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structural configuration that may contribute to various biological effects. This article reviews the available literature on its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)20.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.3Inhibition of PI3K/Akt/mTOR signaling pathway

The mechanisms underlying the biological activity of this compound are multi-faceted:

  • Apoptosis Induction : The compound has been shown to activate caspases and promote apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly affecting the transition from G2 to M phase.
  • Inhibition of Angiogenesis : Studies suggest that it reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis in tumor environments.

3. Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a murine model of breast cancer, treatment with this compound led to a significant reduction in tumor size and weight after 21 days of treatment compared to control groups. The study highlighted its potential as a therapeutic agent against breast cancer .
  • Prostate Cancer Model : Another study demonstrated that administration of the compound significantly inhibited tumor growth in a prostate cancer xenograft model. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
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1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

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